ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound is known to have a wide range of biochemical and physiological effects, and as a result, it has been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Biochemical and Physiological Effects:
Ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect neurons from damage. This compound has also been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate in lab experiments is its versatility. This compound has been shown to have a wide range of effects, making it useful for studying a variety of diseases and biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
Future Directions
There are several future directions for research on ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate. One area of interest is the potential use of this compound in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective and potent derivatives of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate is a compound that has been extensively studied for its potential as a therapeutic agent. This compound has a wide range of biochemical and physiological effects, and as a result, it has been the subject of numerous scientific studies. While there are still many questions surrounding the mechanism of action and potential side effects of this compound, it holds promise as a potential treatment for a variety of diseases.
Synthesis Methods
The synthesis of ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate involves the reaction of 1-(2-methyl-1H-indol-3-yl)methylpiperidine-4-carboxylic acid with ethyl chloroformate. This reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography.
Scientific Research Applications
Ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]-4-piperidinecarboxylate has been studied for its potential as a therapeutic agent in a variety of diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
ethyl 1-[(2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-22-18(21)14-8-10-20(11-9-14)12-16-13(2)19-17-7-5-4-6-15(16)17/h4-7,14,19H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRRNBZMSKTHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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